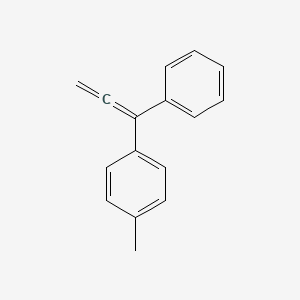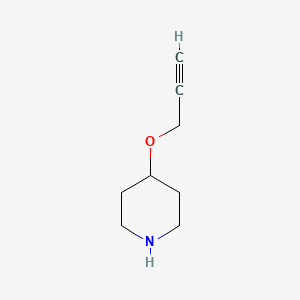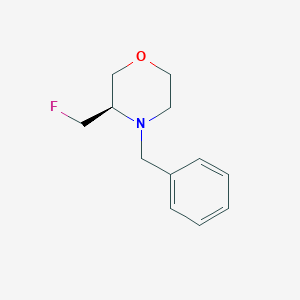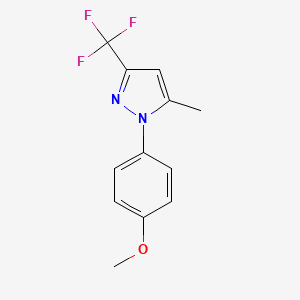
1-Phenyl-1-(4-methylphenyl)allene
Übersicht
Beschreibung
1-Phenyl-1-(4-methylphenyl)allene is an organic compound characterized by the presence of two cumulated double bonds, making it a member of the allene family. This compound is notable for its unique structural features and reactivity, which have made it a subject of interest in various fields of chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenyl-1-(4-methylphenyl)allene can be synthesized through several methods. One common approach involves the propargylation and allenylation of aldehydes using propargyl bromides in the presence of a copper catalyst and manganese mediator . This method is known for its high chemo-selectivity and compatibility with a broad range of substrates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of allene synthesis, such as the use of propargyl halides and metal catalysts, are likely employed. These methods are scalable and can be adapted for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-1-(4-methylphenyl)allene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the allene into alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as halogens, acids, and bases are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1-(4-methylphenyl)allene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenyl-1-(4-methylphenyl)allene involves its ability to participate in various chemical reactions due to the presence of cumulated double bonds. These bonds create a highly reactive center that can undergo addition, cycloaddition, and other reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-1-propyne
- 1-Phenyl-1-butyne
- 1-Phenyl-1-pentyne
Uniqueness
1-Phenyl-1-(4-methylphenyl)allene is unique due to its cumulated double bonds, which confer distinct reactivity compared to other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable building block in organic synthesis .
Eigenschaften
InChI |
InChI=1S/C16H14/c1-3-16(14-7-5-4-6-8-14)15-11-9-13(2)10-12-15/h4-12H,1H2,2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLIJJFPLZSDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C=C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571904 | |
| Record name | 1-Methyl-4-(1-phenylpropadienyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218911-51-4 | |
| Record name | 1-Methyl-4-(1-phenylpropadienyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B3368751.png)
![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/new.no-structure.jpg)




![2H-Thiazolo[5,4-g]indazole](/img/structure/B3368779.png)




